![molecular formula C23H24FN3O4 B2803505 3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-61-5](/img/structure/B2803505.png)
3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely belongs to the class of compounds known as diazaspirodecane diones . These compounds are characterized by a spirocyclic structure, which means they contain two rings of atoms that share only one atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as diazaspirodecane scaffolds have been synthesized in one step from unactivated yne-en-ynes and substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .Wissenschaftliche Forschungsanwendungen
Environmental Presence and Degradation
Novel Brominated Flame Retardants in Indoor Environments Research on novel brominated flame retardants (NBFRs) has increased due to their widespread use and potential risks. These compounds, which include a variety of structurally complex organic molecules, have been detected in indoor air, dust, and consumer goods. The study emphasizes the need for further research on the occurrence, environmental fate, and toxicity of NBFRs, highlighting large knowledge gaps for many of these compounds and calling for optimized analytical methods to include all NBFRs for comprehensive environmental monitoring (Zuiderveen, Slootweg, & de Boer, 2020).
Biodegradation of Organic Pollutants
Enzymatic Treatment of Organic Pollutants An enzymatic approach using oxidoreductive enzymes with redox mediators has shown promise in the degradation of recalcitrant organic pollutants in wastewater. This method enhances the efficiency of degradation and broadens the range of substrates that can be treated. The potential of enzymes like laccases and peroxidases in the presence of redox mediators offers a valuable avenue for environmental remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Fluorinated Compounds and Their Effects
Biodegradation of Fluorinated Alkyl Substances The review on the biodegradation of fluorinated alkyl substances discusses the environmental persistence and adverse effects of these compounds, including those with long perfluoroalkyl chains. It highlights the significant role of biodegradation in understanding the environmental fate of such substances and notes the complexity of metabolic pathways involved in the degradation of less heavily fluorinated compounds. This study underscores the need for interdisciplinary research to fully understand the environmental impacts of fluorinated substances (Frömel & Knepper, 2010).
Analytical Methods for Determining Antioxidant Activity
Evaluating Antioxidant Activity A comprehensive review of analytical methods used in determining antioxidant activity sheds light on the importance of understanding the mechanisms, applicability, and limitations of various tests. This knowledge is crucial in fields ranging from food science to pharmacology, where antioxidant properties of compounds are of interest. The review covers tests based on hydrogen atom transfer, electron transfer, and mixed methods, providing a foundation for evaluating the antioxidant capacity of complex samples, including those containing organic compounds with potential antioxidant activity (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-16(31-19-5-3-2-4-6-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-17-7-9-18(24)10-8-17/h2-10,16H,11-15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMXZFHDALWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

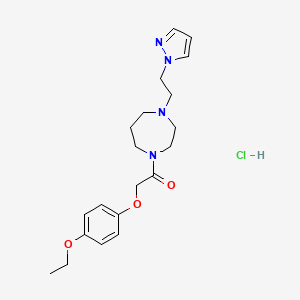
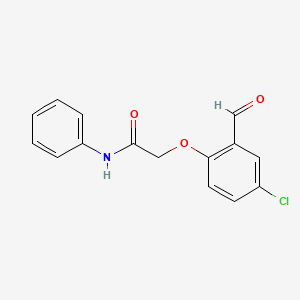
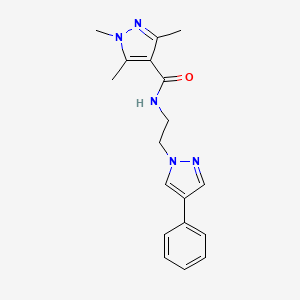
![6-methyl-4-oxo-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2803429.png)
![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)

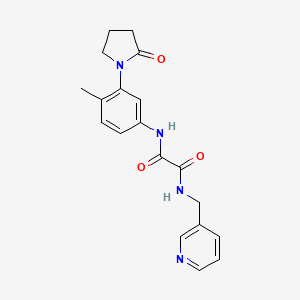
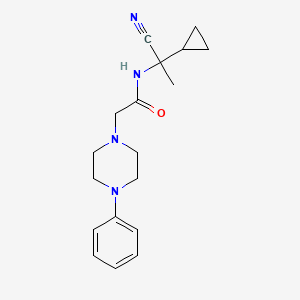
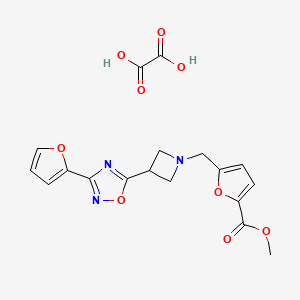
![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
![2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride](/img/structure/B2803439.png)
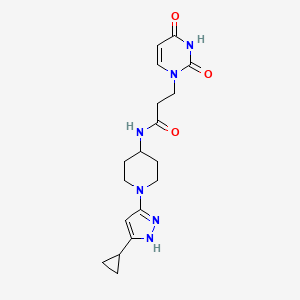
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)